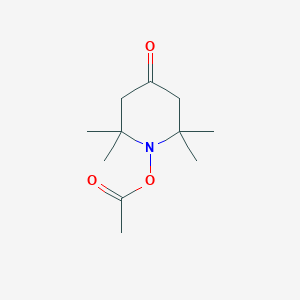

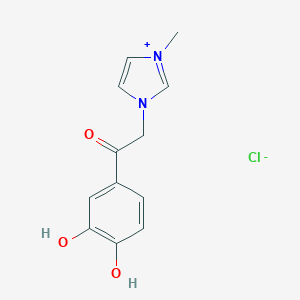

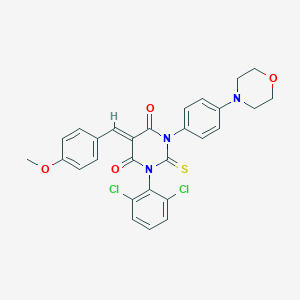

2-羟基-6-甲基嘧啶-4-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate and its derivatives involves multiple steps, including condensation reactions and modifications to introduce various functional groups. A study described the synthesis process involving the condensation of acetamidinium chloride and diethyl malonate in methanol, further acidified by hydrochloric acid, showcasing the role of process variables in developing an economic process for its production (Patil et al., 2008).

Molecular Structure Analysis

X-ray crystallography and Density Functional Theory (DFT) studies provide insights into the molecular structure of methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate and its derivatives. For example, the crystal and molecular structures of a related compound were determined by X-ray diffraction and quantum chemical DFT analysis, highlighting the significance of understanding the molecular conformation and structural characteristics (Sąsiadek et al., 2016).

Chemical Reactions and Properties

Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including deacetylation, methylation, and formation of complexes with other compounds. These reactions demonstrate its versatility and potential for modification to suit different applications. One study discussed the deacetylation of related compounds in both acidic and basic media, showcasing its reactivity and the possibility of generating compounds with antituberculous effects (Erkin & Krutikov, 2007).

科学研究应用

偶氮染料合成

“2-羟基-6-甲基嘧啶-4-羧酸甲酯”作为合成偶氮染料的前体。这些染料因其在纺织工业中的应用而具有重要意义。该化合物与重氮化的2-氨基噻唑和2-氨基-(6-取代)苯并噻唑(s)发生重氮偶联反应,生成新型嘧啶偶氮染料 。这些染料表现出溶剂变色性,适用于各种工业应用。

抗癌剂

嘧啶衍生物,包括“2-羟基-6-甲基嘧啶-4-羧酸甲酯”,已被确定为潜在的抗癌剂。嘧啶结构的多样性使其能够合成对癌细胞具有显着生物活性的化合物 。

抗菌应用

“2-羟基-6-甲基嘧啶-4-羧酸甲酯”的嘧啶核心以其抗菌特性而闻名。它已被用于开发具有抗菌、抗真菌和抗病毒活性的药物,有助于治疗各种传染病 。

中枢神经系统 (CNS) 疾病

基于嘧啶的化合物,包括“2-羟基-6-甲基嘧啶-4-羧酸甲酯”,正在探索其治疗CNS疾病的潜力。由于它们能够与CNS受体相互作用,因此被认为用于开发钙通道阻滞剂和抗抑郁药 。

抗炎和止痛应用

该化合物的嘧啶结构有利于创建抗炎和止痛药物。这些药物可以帮助控制疼痛和炎症,为关节炎和其他慢性疼痛疾病提供缓解 。

糖尿病治疗

“2-羟基-6-甲基嘧啶-4-羧酸甲酯”也正在研究其在治疗糖尿病中的应用。嘧啶衍生物可以在合成调节血糖水平的药物中发挥作用 。

安全和危害

属性

IUPAC Name |

methyl 6-methyl-2-oxo-1H-pyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-3-5(6(10)12-2)9-7(11)8-4/h3H,1-2H3,(H,8,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXYTRBZKWTFID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372605 |

Source

|

| Record name | Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89694-11-1 |

Source

|

| Record name | Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。